molecular formula C16H12N6OS B2938020 N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d]thiazole-2-carboxamide CAS No. 2034538-17-3

N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2938020
CAS No.: 2034538-17-3
M. Wt: 336.37
InChI Key: OLMZJJNPOAZEOQ-UHFFFAOYSA-N
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Description

N-((1-(Pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d]thiazole-2-carboxamide is a heterocyclic compound featuring a benzothiazole core linked via a carboxamide group to a 1,2,3-triazole ring substituted with a pyridin-3-yl moiety. This hybrid structure combines pharmacophoric elements from benzothiazole (known for kinase inhibition and antioxidant activity) and 1,2,3-triazole (valued for metabolic stability and hydrogen-bonding capacity) .

Properties

IUPAC Name

N-[(1-pyridin-3-yltriazol-4-yl)methyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N6OS/c23-15(16-19-13-5-1-2-6-14(13)24-16)18-8-11-10-22(21-20-11)12-4-3-7-17-9-12/h1-7,9-10H,8H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLMZJJNPOAZEOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=O)NCC3=CN(N=N3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d]thiazole-2-carboxamide is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a unique combination of a triazole ring, pyridine moiety, and benzo[d]thiazole core. This structural diversity contributes to its biological activity.

Property Details
IUPAC Name This compound
Molecular Formula C16H16N6O
Molecular Weight 308.34 g/mol
CAS Number 2034494-80-7

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity against various pathogens. For instance, derivatives with similar structural motifs have shown efficacy against Acinetobacter baumannii and Pseudomonas aeruginosa, both of which are critical targets in antibiotic development .

Antitumor Activity

Studies have demonstrated that thiazole-containing compounds often possess anticancer properties. For example, thiazole derivatives have been linked to apoptosis induction in cancer cells. The presence of specific substituents on the thiazole ring enhances cytotoxicity against cancer cell lines . The structure–activity relationship (SAR) suggests that modifications at the phenyl ring can significantly impact the anticancer activity of these compounds.

Enzyme Inhibition

The compound is proposed to act as an enzyme inhibitor by binding to active sites on target enzymes. This interaction can block substrate access and disrupt metabolic pathways. Enzymatic studies have shown that similar triazole derivatives effectively inhibit various enzymes involved in disease processes .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound binds to the active sites of enzymes, preventing their function.
  • Receptor Modulation : It may interact with cell surface receptors, influencing signal transduction pathways.
  • DNA Intercalation : The compound could intercalate into DNA strands, disrupting replication and transcription processes.

Case Studies and Research Findings

Several studies have focused on the synthesis and characterization of triazole derivatives for medicinal applications:

  • Antimicrobial Studies : A study demonstrated that triazole derivatives exhibited broad-spectrum antimicrobial activity with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics .
  • Cytotoxicity Assays : In vitro assays indicated that certain derivatives showed IC50 values comparable to established chemotherapeutic agents like doxorubicin .
  • Structure–Activity Relationship (SAR) : Detailed SAR analyses revealed that specific functional groups on the thiazole and triazole rings enhance biological activity, guiding future drug design efforts .

Comparison with Similar Compounds

Comparative Data Table

Property Target Compound Compound A Compound B Compound C
Molecular Formula Not Provided C35H30N7O4S2 C27H25N6O6S C19H21N5O
Molecular Weight Not Provided 700.8 g/mol 561.6 g/mol 335.4 g/mol
Melting Point Not Provided 239–240°C Not Reported Not Reported
Synthetic Yield Not Provided 34% 84% Not Reported
Key Functional Groups Benzothiazole, Triazole, Pyridine Dual benzothiazole, phenoxyethyl Methoxy, nitro, trimethoxybenzyl tert-Butyl, benzamide

Key Research Findings

  • Synthetic Efficiency : Triazole formation via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is common, but yields vary significantly (34–84%) depending on substituent steric and electronic effects .
  • The pyridin-3-yl group in the target compound may enhance blood-brain barrier penetration, relevant to neurodegenerative disease targeting.
  • Physical Properties : Higher molecular weight analogs (e.g., Compound A) display elevated melting points, suggesting strong intermolecular interactions, whereas tert-butyl derivatives (Compound C) lack sulfur-based crystallinity .

Q & A

Q. Characterization Methods :

  • NMR : 1H and 13C NMR confirm regioselectivity (e.g., triazole substitution pattern) and amide bond formation .
  • Mass Spectrometry : High-resolution MS (e.g., m/z 410.0921 for C17H14N6OS) verifies molecular weight .

How can researchers resolve contradictions in spectral data during structural elucidation?

Advanced Research Focus
Discrepancies in NMR or MS data often arise from:

  • Tautomerism : The pyridinyl-triazole moiety may exhibit tautomeric shifts, requiring variable-temperature NMR or 2D experiments (e.g., HSQC, HMBC) to assign signals .
  • Impurity Artifacts : Trace solvents (e.g., DMF) or byproducts from incomplete coupling can skew results. Repetitive purification and LC-MS/MS analysis are recommended .
  • Stereochemical Ambiguity : Chiral centers, if present, require chiral HPLC or X-ray crystallography for resolution, as demonstrated in related thiazole-peptidomimetics .

What methodologies are employed to evaluate the compound’s biological activity, and how are false positives mitigated?

Q. Advanced Research Focus

  • Enzyme Assays : For kinase or protease inhibition, use time-resolved fluorescence or radiometric assays with ATP-competitive controls to rule out nonspecific binding .
  • Cellular Models : Prioritize 3D spheroid or patient-derived xenograft (PDX) models over monolayer cultures to mimic physiological conditions. Include cytotoxicity counterscreens (e.g., MTT assay) .
  • False-Positive Controls : Add reducing agents (e.g., DTT) to eliminate redox cycling artifacts and use orthogonal assays (e.g., SPR vs. biochemical) .

How do reaction conditions (solvent, catalyst) impact the yield of the triazole-thiazole hybrid?

Q. Basic Research Focus

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance CuAAC reaction rates but may reduce regioselectivity. Ethanol-water mixtures balance solubility and regiocontrol .
  • Catalyst Optimization : Cu(I) sources (e.g., CuI) with ligands like TBTA improve yield (e.g., 39–72% in ). Avoid Cu(II) to prevent oxidative byproducts .
  • Temperature : Reflux (80–100°C) accelerates cyclization but risks decomposition. Microwave-assisted synthesis can reduce reaction time .

What computational tools are recommended for predicting binding modes with biological targets?

Q. Advanced Research Focus

  • Docking Software : AutoDock Vina or Schrödinger Glide for preliminary screening. Validate with molecular dynamics (MD) simulations (e.g., GROMACS) to assess stability .
  • Quantum Mechanics : DFT calculations (e.g., B3LYP/6-31G*) predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity or target interactions .
  • Machine Learning : Platforms like AlphaFold2 or Chemprop predict off-target effects or ADMET properties early in development .

How can researchers address low solubility in pharmacological assays?

Q. Advanced Research Focus

  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) or PEGylation to enhance aqueous solubility .
  • Co-solvent Systems : Use DMSO-water gradients (<0.1% DMSO) or cyclodextrin inclusion complexes to maintain bioactivity without precipitation .
  • Nanoparticle Formulation : Encapsulate in PLGA or liposomal carriers for sustained release, as shown for analogous thiadiazole derivatives .

What strategies validate the compound’s stability under physiological conditions?

Q. Basic Research Focus

  • pH Stability : Incubate in simulated gastric fluid (pH 2) and plasma (pH 7.4) for 24–72 hours. Monitor degradation via LC-MS .
  • Thermal Stability : DSC/TGA analysis identifies decomposition thresholds (e.g., >150°C in ). Store at −80°C in amber vials to prevent photodegradation .

How are stereochemical outcomes controlled during asymmetric synthesis of related analogs?

Q. Advanced Research Focus

  • Chiral Catalysts : Use Ru- or Ir-based complexes for enantioselective hydrogenation of ketone intermediates .
  • Dynamic Resolution : Enzymatic resolution (e.g., lipases) separates diastereomers in multi-step sequences, as applied to thiazole-carboxamides .

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